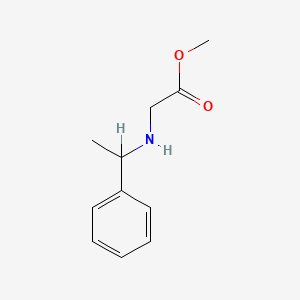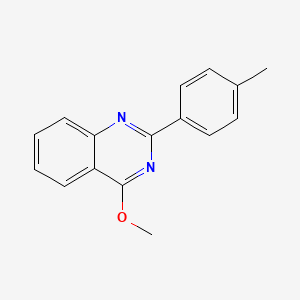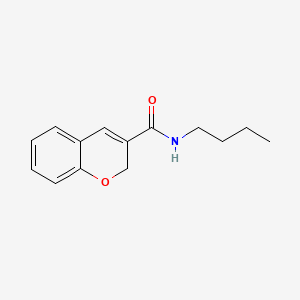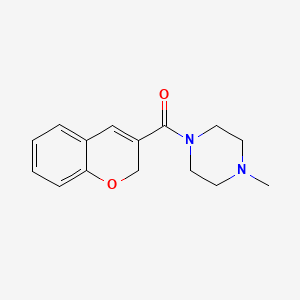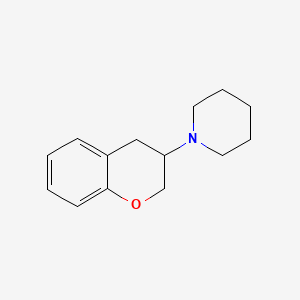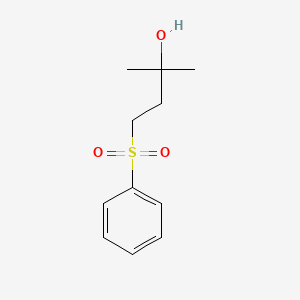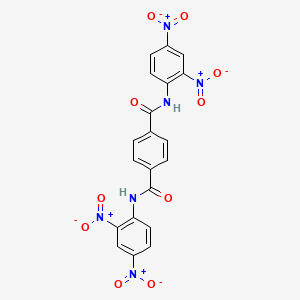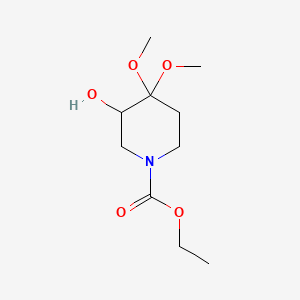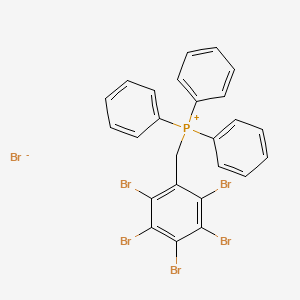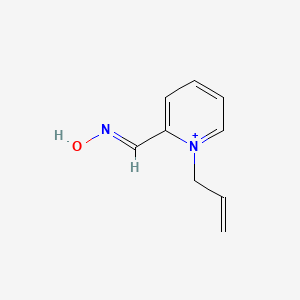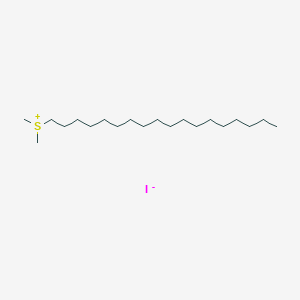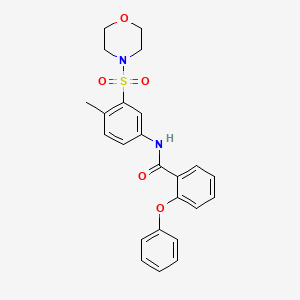
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-640879 involves multiple steps, starting with the preparation of the core benzamide structure. The process typically includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 2-phenoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 4-methyl-3-morpholin-4-ylsulfonylaniline in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of WAY-640879 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques.
Chemical Reactions Analysis
Types of Reactions
WAY-640879 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in WAY-640879 can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
WAY-640879 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in studies involving cannabinoid receptors, particularly in understanding receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in conditions related to the endocannabinoid system, such as pain, inflammation, and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
WAY-640879 exerts its effects primarily through the activation of cannabinoid receptors, specifically the CB1 receptor. Upon binding to the receptor, it induces a conformational change that activates downstream signaling pathways. These pathways involve the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). The overall effect is the modulation of neurotransmitter release, leading to various physiological responses.
Comparison with Similar Compounds
WAY-640879 is unique in its high selectivity for the CB1 receptor compared to other cannabinoid receptor agonists. Similar compounds include:
WIN 55,212-2: Another synthetic cannabinoid receptor agonist with broader receptor activity.
CP 55,940: A potent cannabinoid receptor agonist with high affinity for both CB1 and CB2 receptors.
HU-210: A synthetic cannabinoid with a long duration of action and high potency.
WAY-640879 stands out due to its specific receptor selectivity, making it a valuable tool in research focused on the CB1 receptor.
If you have any more questions or need further details, feel free to ask!
properties
CAS RN |
851212-80-1 |
|---|---|
Molecular Formula |
C24H24N2O5S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-2-phenoxybenzamide |
InChI |
InChI=1S/C24H24N2O5S/c1-18-11-12-19(17-23(18)32(28,29)26-13-15-30-16-14-26)25-24(27)21-9-5-6-10-22(21)31-20-7-3-2-4-8-20/h2-12,17H,13-16H2,1H3,(H,25,27) |
InChI Key |
HASYDUIFQCRDMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




